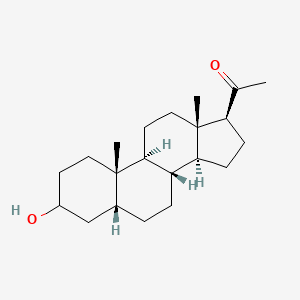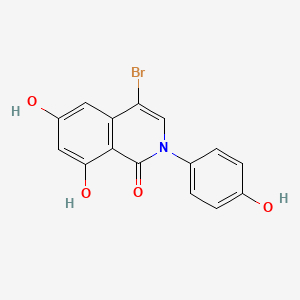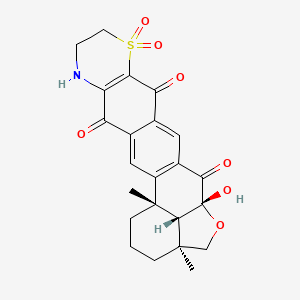
2,4,6,9-Tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione
Overview
Description
This compound belongs to a class of organic molecules with potential applications in various fields, including organic electronics. Its synthesis and characterization involve understanding its molecular structure, reactivity, and both physical and chemical properties to explore its potential applications fully.
Synthesis Analysis
The synthesis of related phenalene dione derivatives has been reported through various methods, demonstrating the versatility of synthetic approaches in creating complex molecular structures. For example, the synthesis of 7,8,15,16-tetraazaterrylene from phenalene-1,3-dione highlights a three-step process with potential application in organic electronics, showcasing the adaptability of phenalene dione derivatives for functional material development (Jian Fan et al., 2012).
Molecular Structure Analysis
The molecular structure of phenalene dione derivatives has been extensively studied, revealing insights into their solid-state structures. Investigations using solid-state NMR, single-crystal X-ray analyses, and quantum chemical calculations have provided detailed information on their structural configurations, demonstrating the importance of molecular structure analysis in understanding the properties and potential applications of these compounds (M. Marinov et al., 2014).
Chemical Reactions and Properties
Phenalene dione derivatives participate in a variety of chemical reactions, illustrating their reactivity and the potential to generate novel compounds. For instance, the reaction of N-methyl-1,2,4-triazoline-3,5-dione with tetracyclopropylethylene forms an unusual meso-ionic product, highlighting the unique chemical reactivity of these compounds and their utility in synthetic organic chemistry (D. Kim & K. O’Shea, 2004).
Physical Properties Analysis
The study of physical properties, such as photoluminescence, of phenalene dione derivatives has opened new avenues for their application in materials science. For example, oligo(3,6-phenanthrene ethynylenes) derived from phenalene dione exhibit high quantum yields and red-shifted emissions, indicating their potential as emissive materials (Jichao Li et al., 2013).
Chemical Properties Analysis
The chemical properties of phenalene dione derivatives, such as their ability to form complex structures with metals, are of significant interest. The formation of (phenalene)chromium tricarbonyl complexes through the reaction of phenalene with Cr(CO)3Py3/BF3·OEt2, for example, shows the potential of these compounds in organometallic chemistry and material science (N. Akhmedov et al., 1998).
Scientific Research Applications
9-Demethyl FR-901235 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study polyketide biosynthesis and to develop new synthetic methodologies.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and signaling pathways.
Medicine: Research into its immunomodulatory effects has potential implications for developing new therapeutic agents.
Industry: Its unique chemical properties are explored for applications in biotechnology and pharmaceuticals
Mechanism of Action
The mechanism of action of 9-demethyl FR-901235 involves its interaction with specific molecular targets within cells. It is known to modulate immune responses by affecting signaling pathways and gene expression. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in immune regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-demethyl FR-901235 involves several steps, starting from the precursor FR-901235. The demethylation process typically requires specific reagents and conditions to selectively remove the methyl group at the 9th position. Common reagents used in this process include strong acids or bases, and the reaction is often carried out under controlled temperatures to ensure specificity and yield .
Industrial Production Methods
Industrial production of 9-demethyl FR-901235 involves large-scale fermentation processes using Penicillium species. The fermentation broth is then subjected to extraction and purification steps to isolate the compound. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
9-Demethyl FR-901235 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, altering the compound’s biological activity.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms, potentially affecting its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Comparison with Similar Compounds
Similar Compounds
FR-901235: The parent compound from which 9-demethyl FR-901235 is derived.
9-Demethyl FR-901228: Another derivative with similar structural features but different biological activities.
Polyketides: A broad class of compounds with similar biosynthetic origins and diverse biological activities
Uniqueness
9-Demethyl FR-901235 is unique due to its specific demethylation at the 9th position, which imparts distinct biological properties compared to its parent compound and other derivatives. This specificity makes it a valuable compound for targeted research and potential therapeutic applications .
properties
IUPAC Name |
2,4,6,9-tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-6-3-8(19)12-14-11(6)9(20)4-10(21)13(14)16(23)17(24,15(12)22)5-7(2)18/h3-4,19-21,24H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZARUQGWUTUJCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C1C(=CC(=C3C(=O)C(C2=O)(CC(=O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




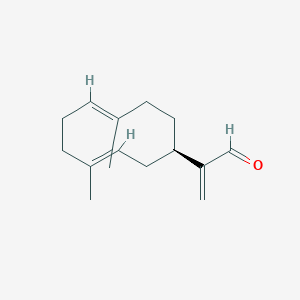

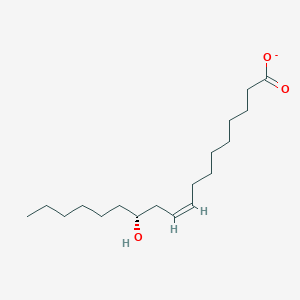
![(2R,3R,4S,5S,6R)-2-[[7-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]oxy]-2-ethenyl-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1264117.png)
![N-[(2S)-3-(4-benzoylphenyl)-1-oxo-1-(prop-2-ynylamino)propan-2-yl]carbamic acid tert-butyl ester](/img/structure/B1264119.png)
![N-[5-ethyl-1-(2-morpholin-4-ylethyl)-2-oxo-3H-indol-3-yl]acetamide;hydrochloride](/img/structure/B1264120.png)
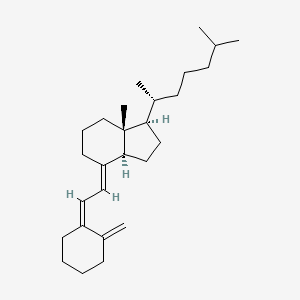

![(2S)-2-(benzenesulfonamido)-N-[(1S,2S)-1-hydroxy-3-methyl-1-(3-oxo-2-phenylcyclopropen-1-yl)butan-2-yl]-4-methylpentanamide](/img/structure/B1264125.png)
